molecular formula C16H16BrN3O2S2 B3491471 5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE

5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3491471
M. Wt: 426.4 g/mol
InChI Key: LYEFQENUORSOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with bromine, cyano, and amido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the bromination of thiophene, followed by amide formation and cyano group introduction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures and quality control are crucial in industrial settings to handle the reactive intermediates and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups .

Scientific Research Applications

5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and electronic components

Mechanism of Action

The mechanism of action of 5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development .

Properties

IUPAC Name

5-[(5-bromothiophene-2-carbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S2/c1-4-20(5-2)16(22)13-9(3)10(8-18)15(24-13)19-14(21)11-6-7-12(17)23-11/h6-7H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEFQENUORSOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(S2)Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.